molecular formula C6H14O2 B15123799 4-Methoxy-2-methylbutan-2-ol CAS No. 27557-84-2

4-Methoxy-2-methylbutan-2-ol

Cat. No.: B15123799
CAS No.: 27557-84-2
M. Wt: 118.17 g/mol
InChI Key: LHUPIZXVJQEKCY-UHFFFAOYSA-N
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Description

4-Methoxy-2-methylbutan-2-ol: is an organic compound with the molecular formula C6H14O2. It is a secondary alcohol with a methoxy group attached to the fourth carbon and a methyl group attached to the second carbon. This compound is known for its use in various chemical reactions and industrial applications due to its unique structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxy-2-methylbutan-2-ol can be synthesized through several methods. One common method involves the reaction of 2-methyl-2-butanol with methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a carbocation intermediate, which then reacts with methanol to form the desired product.

Industrial Production Methods

In an industrial setting, this compound is typically produced through a continuous process involving the catalytic reaction of 2-methyl-2-butanol with methanol. The reaction is carried out at elevated temperatures and pressures to ensure high yield and efficiency. The product is then purified through distillation and other separation techniques.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-methylbutan-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alkanes or other reduced products.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like hydrochloric acid (HCl) or sulfuric acid (H2SO4) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Ketones or aldehydes.

    Reduction: Alkanes or other reduced compounds.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methoxy-2-methylbutan-2-ol has several applications in scientific research, including:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the study of metabolic pathways and enzyme reactions.

    Medicine: Investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-2-methylbutan-2-ol involves its interaction with various molecular targets and pathways. As a secondary alcohol, it can participate in hydrogen bonding and other intermolecular interactions. The methoxy group can donate electron density through resonance, affecting the reactivity of the compound. These properties enable it to act as a versatile reagent in chemical reactions and influence biological systems.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-2-butanol: Lacks the methoxy group, making it less reactive in certain substitution reactions.

    4-Methoxy-2-methyl-2-butanethiol: Contains a thiol group instead of a hydroxyl group, leading to different reactivity and applications.

    tert-Amyl alcohol: Similar structure but without the methoxy group, affecting its physical and chemical properties.

Uniqueness

4-Methoxy-2-methylbutan-2-ol is unique due to the presence of both a methoxy group and a secondary alcohol functional group. This combination imparts distinct reactivity and properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

27557-84-2

Molecular Formula

C6H14O2

Molecular Weight

118.17 g/mol

IUPAC Name

4-methoxy-2-methylbutan-2-ol

InChI

InChI=1S/C6H14O2/c1-6(2,7)4-5-8-3/h7H,4-5H2,1-3H3

InChI Key

LHUPIZXVJQEKCY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCOC)O

Origin of Product

United States

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